Tumor Mucin Antigen (13-21) refers to a specific glycopeptide derived from the Mucin 13 protein, which is a high-molecular-weight transmembrane glycoprotein. Mucin 13 is predominantly expressed in epithelial tissues and has been implicated in various cancers due to its aberrant expression patterns. This compound plays a significant role in tumor biology, particularly in colorectal and breast cancers, where it is associated with tumor progression and metastasis.
Mucin 13 is encoded by the MUC13 gene located on chromosome 3q29. It is primarily found in the apical membrane of epithelial cells and is involved in cell signaling and adhesion processes. The expression of Mucin 13 is notably upregulated in several malignancies, including colorectal cancer, pancreatic cancer, and ovarian cancer, making it a potential target for diagnostic and therapeutic strategies .
Mucin 13 belongs to the family of mucins, which are characterized by their high glycosylation and serine-threonine-rich domains. These proteins are classified as type I transmembrane glycoproteins and are essential components of the mucosal barrier, contributing to protection against pathogens and facilitating cell signaling pathways .
The synthesis of Tumor Mucin Antigen (13-21) involves both chemical and enzymatic methods. Glycopeptides can be synthesized using solid-phase peptide synthesis techniques followed by glycosylation reactions facilitated by specific glycosyltransferases. For instance, the Tn antigen (GalNAc) can be attached to serine or threonine residues on the peptide backbone using recombinant enzymes like ST6GalNAc1 .
The molecular structure of Tumor Mucin Antigen (13-21) features a core peptide backbone that includes multiple O-glycosylation sites, which are critical for its biological function. The protein consists of a large serine-threonine-rich domain that facilitates extensive glycosylation, contributing to its structural integrity and functional roles .
Tumor Mucin Antigen (13-21) undergoes various biochemical reactions that are crucial for its function in cancer biology. These include:
The enzymatic conversion rates during glycosylation reactions can vary significantly depending on substrate availability and enzyme activity. For example, studies have shown that certain substrates yield higher conversion rates when treated with specific glycosyltransferases under optimized conditions .
The mechanism of action of Tumor Mucin Antigen (13-21) involves several pathways:
Research indicates that higher expression levels of Mucin 13 correlate with poor patient survival outcomes in colorectal cancer, suggesting its role as an oncogenic factor .
Tumor Mucin Antigen (13-21) has several applications in scientific research:
The mucin gene cluster 13-21 resides within human chromosome 3q21.2 (MUC13) and 6p21.33 (MUC21), exhibiting distinct evolutionary trajectories. MUC13 is flanked by ITGB5 (β5 integrin) and HEG-1 (Heart of Glass) genes, sharing exon configuration similarities that suggest co-evolution of these domains [2]. The predominant MUC13 transcript spans 12 exons encoding 511 amino acids, while MUC21 resides within the major histocompatibility complex (MHC) class I region and contains 28 degenerate tandem repeats [7] [8]. Genomic analyses reveal histotype-specific alteration patterns: lung adenocarcinomas show MUC16 mutations in 42% of cases, while MUC4 amplifications occur in 34% of lung squamous cell carcinomas [6]. Conservation studies indicate MUC21 (Epiglycanin) originated as the human homolog of murine mucins first identified in TA3-Ha tumor cells in 1975 [7].
Table 1: Genomic Features of Mucins 13-21
Mucin | Chromosomal Locus | Exon Count | Protein Length (aa) | Key Genomic Neighbors |
---|---|---|---|---|
MUC13 | 3q21.2 | 12 | 511 | ITGB5, HEG-1 |
MUC16 | 19p13.2 | Variable | >22,000 | Multiple SNPs |
MUC21 | 6p21.33 | Not specified | Not specified | MHC Class I genes |
The tandem repeat (TR) domain constitutes the structural hallmark of mucins, rich in proline (P), threonine (T), and serine (S) residues forming PTS motifs. MUC13 contains 10 degenerate TRs (amino acids 20-170) providing >50 predicted glycosylation sites [2]. These domains protrude 200-2000 nm above the cell surface, sterically blocking cell-cell and cell-matrix adhesion—a critical facilitator of metastasis [2] [10]. MUC21 features 28 distinct TR sequences forming serine/threonine-rich regions that serve as scaffolds for extensive O-glycosylation [7]. Biophysical studies demonstrate that unnatural α-methylserine substitutions in MUC1 analogs maintain helix-like conformations but increase enzymatic resistance 1.8-fold compared to natural threonine-containing sequences, highlighting the structure-function relationship in TR domains [1].
Mucin-type O-glycosylation initiates with GalNAc attachment to Ser/Thr residues in the endoplasmic reticulum, with subsequent elongation in the Golgi apparatus. Tumor-associated mucins exhibit truncated glycan structures (Tn, sialyl-Tn, T antigens) due to dysregulated glycosyltransferase expression [5] [8]. MUC21 exists in four distinct glycoforms recognized by specific antibodies:
Notably, T- and sialyl T-MUC21 confer anti-apoptotic properties to tumor cells, while unmodified and Tn forms lack this function [7]. In esophageal squamous cell carcinoma, truncated O-glycans on MUC21 distinguish malignant from normal epithelium, serving as diagnostic glyco-biomarkers [7]. Sialylation dynamics regulate mucin conformation—in MUC1 analogs, unnatural glycosylation alters the flexibility of the GalNAc-Thr linkage, impairing antibody recognition despite maintained peptide backbone conformation [1].
Table 2: Tumor-Associated Glycoforms of Mucins 13-21
Glycoform | Structure | Mucin Expression | Biological Significance |
---|---|---|---|
Tn antigen | α-GalNAc-Ser/Thr | MUC1, MUC13, MUC21 | Exposed in cancer, immunogenic |
Sialyl-Tn | Neu5Acα6-GalNAc | MUC16, MUC21 | Metastasis correlation |
T antigen | Galβ1-3GalNAc | MUC21 | Anti-apoptotic function |
Sialyl-T | Neu5Acα3Galβ1-3GalNAc | MUC21 | Anti-apoptotic, immune evasion |
The cytoplasmic domains of transmembrane mucins contain phosphorylation motifs that serve as signaling scaffolds. MUC13 possesses a 69-amino acid cytoplasmic tail featuring two tyrosine and eight serine/threonine phosphorylation sites, including a PKC phosphorylation consensus motif [3]. This domain directly interfaces with oncogenic pathways: IL6 activates JAK2/STAT5 signaling, inducing STAT5 binding to the MUC13 promoter and upregulating its expression in colon cancer [3]. Phosphoproteomic analyses reveal MUC13 modulates HER2 and p-ERK expression through cytoplasmic interactions [3].
MUC21's cytoplasmic tail contains potential phosphorylation sites that remain less characterized, though recent evidence suggests its nuclear localization in glioblastoma cells influences the STA/AKT pathway [7]. The MUC1-C terminal subunit demonstrates phosphorylation-dependent signaling integration, forming complexes with:
These cytoplasmic domains transform mucins into signaling amplifiers that regulate:
Table 3: Signaling Pathways Regulated by Mucin Cytoplasmic Domains
Mucin | Cytoplasmic Features | Interacting Pathways | Oncogenic Outcomes |
---|---|---|---|
MUC13 | 69aa, 2 Tyr, 8 Ser/Thr sites | JAK2/STAT5, HER2, ERK | Cell proliferation, migration |
MUC16 | Not specified | JAK2/STAT3/GR, TSPYL5 | Chemoresistance, invasion |
MUC1 | MUC1-C subunit | β-catenin/TCF4, NF-κB, ERα | Immune evasion, metabolism |
MUC21 | Potential phosphosites | STA/AKT, Hedgehog | Glioblastoma survival |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: